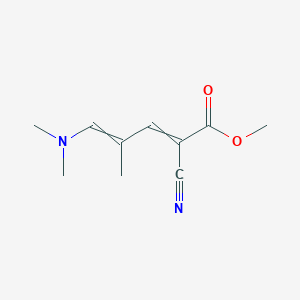











|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][N:8]([CH3:11])[CH:9]=O.[CH3:12][CH:13](C(O)=O)[C:14](O)=O.[CH3:20][O:21][C:22](=[O:26])[CH2:23][C:24]#[N:25].C[O-].[Na+]>ClCCCl>[CH3:7][N:8]([CH:9]=[C:13]([CH3:14])[CH:12]=[C:23]([C:24]#[N:25])[C:22]([O:21][CH3:20])=[O:26])[CH3:11] |f:4.5|
|


|
Name
|
|
|
Quantity
|
32.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
43.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC#N)=O
|
|
Name
|
|
|
Quantity
|
86.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 0-5° C. for a further 1.75 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated (keeping bath temperature at 25° C. or less)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 30° C
|
|
Type
|
STIRRING
|
|
Details
|
The cooled mixture was stirred for 30 min.
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
T solvent was removed by evaporation
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was triturated with cold methanol (30 mL)
|


Reaction Time |
1.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C=C(C=C(C(=O)OC)C#N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |